1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
The compound “1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The 3,4-dimethoxyphenyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a careful analysis using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Some potential reactions could involve the pyrrole ring or the methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Oxidative Decarboxylation and Friedel-Crafts Reactions
A study by Fan, Li, and Wang (2009) demonstrates the use of 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione in oxidative decarboxylation and Friedel-Crafts reactions. This process showcases the compound's reactivity and its potential in synthesizing complex organic molecules, highlighting its importance in organic synthesis and chemical research (Fan, Li, & Wang, 2009).
Photoluminescent Conjugated Polymers
Beyerlein and Tieke (2000) have synthesized π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These materials exhibit strong photoluminescence, showcasing the potential of 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives in developing new materials for electronic applications (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Zarrouk et al. (2015) explored derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), for their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. Although not directly mentioning 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, this research underscores the broader potential of related compounds in corrosion protection applications (Zarrouk et al., 2015).
Polymer Semiconductors
Guo, Sun, and Li (2014) utilized Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) as a building block in copolymers for organic thin-film transistors. The research highlights the use of pyrrolopyrrole derivatives in constructing semiconducting polymers, indicating a significant application in electronics and photonics (Guo, Sun, & Li, 2014).
Electrochemical Applications
Lengkeek, Harrowfield, and Koutsantonis (2010) demonstrated the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, highlighting the chemical's potential in creating polymer films for various electrochemical applications. This work provides insight into the versatility of pyrrole derivatives in developing new materials with specific electrical properties (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-9-4-3-8(7-10(9)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSUFVHERDFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
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